3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione class, characterized by a xanthine core modified with substituents at positions 3, 7, and 7. Its structure includes:
- 3-methyl group: Enhances metabolic stability by blocking oxidation at this position.
- 7-(4-methylbenzyl) group: Balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity .
The molecular formula is C₂₀H₂₄N₄O₄S (molecular weight: 384.43), as inferred from analogous compounds .
Properties
CAS No. |
335403-19-5 |
|---|---|
Molecular Formula |
C20H25N5O3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3S/c1-14-3-5-15(6-4-14)13-25-16-17(23(2)19(27)22-18(16)26)21-20(25)29-12-9-24-7-10-28-11-8-24/h3-6H,7-13H2,1-2H3,(H,22,26,27) |
InChI Key |
WXUAVGRKUBTRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCCN4CCOCC4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This is usually achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Methylbenzyl Group: This step involves the alkylation of the purine core with 4-methylbenzyl halides under basic conditions.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Sulfanyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. These include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Purine-2,6-dione Derivatives
Key Observations:
- R7 Substituents : The 4-methylbenzyl group in the target compound offers a balance between lipophilicity and steric bulk compared to 3-methylbenzyl (Ev5) or 4-fluorobenzyl (Ev8). Fluorine in Ev8 may improve binding but could increase metabolic liabilities .
- R8 Substituents : The morpholinyl ethylsulfanyl group in the target compound provides better solubility than the 3-oxo-2-butanyl group (Ev6) or methoxy group (Ev4) .
Pharmacological and Biochemical Insights
PDE Inhibition Potential
The 7,8-disubstituted purine-2,6-dione scaffold is associated with pan-PDE inhibition , as seen in compounds like 832 and 869 (Ev4). These derivatives inhibit phosphodiesterases (PDEs), which are therapeutic targets for chronic lung diseases. The target compound’s morpholinyl group may enhance selectivity for PDE isoforms due to hydrogen-bonding interactions .
Protein Kinase CK2 Inhibition
A related compound with a hydrazine substituent at R8 exhibited CK2 inhibition (IC₅₀ = 8.5 µM) (Ev9). While the target compound lacks this substituent, its morpholinyl group could interact with CK2’s ATP-binding pocket, though activity would require empirical validation .
Biological Activity
3-Methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its unique structure features various functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₅O₄S, with a molecular weight of 399.47 g/mol. The structure includes a purine core substituted with a methyl group, a 4-methylbenzyl moiety, and a morpholinyl group linked through a sulfanyl bridge. The presence of these substituents enhances its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄S |
| Molecular Weight | 399.47 g/mol |
| IUPAC Name | 3-methyl-7-(4-methylphenyl)methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
| CAS Number | 335403-19-5 |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking their activity.
- Receptor Binding : It can interact with cell surface receptors, modulating cellular responses and signaling pathways.
- Pathway Modulation : The compound influences various biochemical pathways, leading to altered cellular functions and therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that this compound possesses significant antitumor properties. For example:
- In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.1 |
| HCT116 | 25.9 |
| A549 | 28.7 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It showed effectiveness against multiple bacterial strains, indicating potential as an antibacterial agent.
Case Studies
-
Antitumor Efficacy Study
A recent study evaluated the antitumor efficacy of the compound against various cancer types. The results indicated that it exhibited selective cytotoxicity with lower IC50 values in breast and lung cancer cell lines compared to normal cells, suggesting a favorable therapeutic index. -
Antimicrobial Assessment
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL depending on the bacterial strain tested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
